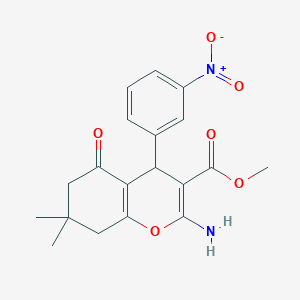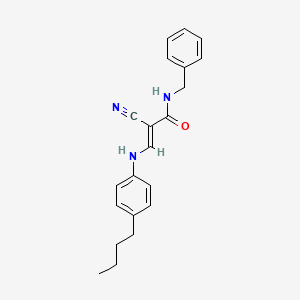
2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid, also known as EMPQC, is an important organic compound that has been studied extensively in recent years. It is a quinoline-based compound with a carboxylic acid group, and it has a wide range of applications in the fields of synthetic organic chemistry and medicinal chemistry. The synthesis of this compound is relatively straightforward, and it can be prepared in a laboratory setting with relative ease. In addition, EMPQC has been found to have a number of interesting biochemical and physiological effects, making it a valuable compound for research and experimentation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : Research has been conducted on the synthesis and transformation of various quinoline derivatives. For instance, a study on the synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid was conducted by Gracheva, Kovel'man, and Tochilkin (1982) (Gracheva, Kovel'man, & Tochilkin, 1982). This study explores the alcoholysis of 8-methyl-5-cyanoquinoline and the subsequent conversion to various derivatives, demonstrating the compound's versatility in chemical synthesis.
Chemical Reactions and Properties : Investigations into the reactions and properties of quinoline derivatives offer insights into their chemical behaviors. For example, a study by Deady and Rodemann (2001) examined the reaction of homophthalic acid and some aza analogues with Vilsmeier reagent (Deady & Rodemann, 2001). The findings contribute to a deeper understanding of the chemical reactivity of quinoline compounds.
Potential Biological Activities : There is ongoing research into the biological activities of quinoline derivatives. A study by Dubrovin et al. (2015) focused on the synthesis of 2-methyl- and 2-styrylquinoline-4-carboxylic acids and their potential anti-inflammatory, analgesic, antimicrobial, and antifungal activities (Dubrovin et al., 2015). This highlights the potential therapeutic applications of these compounds.
Supramolecular Chemistry : Research in supramolecular chemistry involving quinoline derivatives is significant. Gao et al. (2014) studied noncovalent-bonded supramolecular architectures from 2-methylquinoline/quinoline with monocarboxylic acid and dicarboxylic acid (Gao et al., 2014). These studies are crucial for understanding the formation and properties of complex molecular structures.
Other Applications : The scope of research extends to other applications such as the study of metal complexes. For example, Henríquez et al. (2021) investigated binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid (Henríquez et al., 2021). Such studies contribute to the development of new materials and catalysts.
Eigenschaften
IUPAC Name |
2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-7-9-14(10-8-13)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECUOGALSOTYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2600518.png)
![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2600520.png)


![N-(2-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2600526.png)
![N-cyclopentyl-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2600527.png)


![N-(3,5-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2600530.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine](/img/structure/B2600533.png)